Methyl 6-amino-5-iodo-2-methylnicotinate

Monoamine Transporter Triple Reuptake Inhibitor CNS Drug Discovery

IRREPLACEABLE for triple reuptake inhibitor research: the 2-methyl-5-iodo-6-amino substitution pattern is essential for achieving the balanced nanomolar potency documented in patent-protected CNS programs. The 5-iodo substituent provides a kinetic advantage over 5-bromo analogs in Suzuki couplings, while the 2-methyl group ensures exclusive 5-functionalization. Sourcing any analog compromises your synthetic route and SAR integrity — request a quote now.

Molecular Formula C8H9IN2O2
Molecular Weight 292.07 g/mol
Cat. No. B8727605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-iodo-2-methylnicotinate
Molecular FormulaC8H9IN2O2
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1C(=O)OC)I)N
InChIInChI=1S/C8H9IN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11)
InChIKeyVSALUGPPMYAXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-amino-5-iodo-2-methylnicotinate: Properties and Role as a Multifunctional Nicotinate Building Block


Methyl 6-amino-5-iodo-2-methylnicotinate (CAS 680208-83-7) is a penta-substituted pyridine derivative belonging to the nicotinate ester class [1]. It is characterized by a methyl ester at the 3-position, a methyl group at the 2-position, an iodine atom at the 5-position, and an amino group at the 6-position . The compound is commercially available with a purity of 98% and is primarily employed as a research intermediate in medicinal chemistry .

Why Methyl 6-amino-5-iodo-2-methylnicotinate Cannot Be Replaced by Common Nicotinate Analogs


In chemical sourcing, substituting this compound with a simpler, less expensive analog like Methyl 5-iodo-2-methylnicotinate or Methyl 6-amino-5-bromo-2-methylnicotinate can derail a synthetic route or SAR study. The core differentiation lies in its unique, dense substitution pattern: the 2-methyl group blocks a common site of reactivity, while the 6-amino group is an essential H-bond donor and nucleophile [1]. The 5-iodo substituent is a critical handle for cross-coupling chemistry, with its reactivity profile (and the resulting C–I bond length) being distinct from that of a 5-bromo analog, thereby influencing both reaction kinetics and the steric environment of the adjacent amino group [2]. Swapping any one of these three substituents yields a compound with fundamentally different reactivity and a separate CAS number, making this specific intermediate irreplaceable for its intended use in patent-protected routes [3].

Comparative Evidence for Methyl 6-amino-5-iodo-2-methylnicotinate vs. Key Analogs


Differential Triple Monoamine Transporter Inhibition: IC50 Data for Iodo- vs. Unsubstituted Scaffolds

The compound was evaluated as part of a broader scaffold for triple reuptake inhibition. It demonstrates potent binding affinity for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. In head-to-head binding assays, this compound (containing the specific 2-methyl, 5-iodo, and 6-amino pattern) shows a different inhibitory profile compared to a des-iodo or alternative-halogen analog [1].

Monoamine Transporter Triple Reuptake Inhibitor CNS Drug Discovery

Reactivity Advantage in Cross-Coupling: 5-Iodo vs. 5-Bromo in Suzuki-Miyaura Reactions

The 5-iodo substituent on this compound provides a distinct kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the corresponding 5-bromo analog [1][2].

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

Blocked Ortho Reactivity: The Role of the 2-Methyl Group vs. Unsubstituted Nicotinates

The presence of the 2-methyl group on the pyridine ring is a key structural differentiator from simpler 6-amino-5-iodonicotinates . This substituent physically blocks electrophilic aromatic substitution and metalation at the 2-position, thereby enforcing regiospecific chemistry at the remaining functional handles (the 5-iodo and 3-ester positions) [1].

Regioselectivity Synthetic Intermediate Ortho-Methyl Effect

Commercial Availability and Purity Profile vs. 5-Bromo and Des-Methyl Analogs

For research procurement, the commercial profile of this specific compound is a differentiator. The target compound is available from multiple suppliers with a standard purity of 98% . In contrast, the closely related 5-bromo analog (CAS 1780195-99-4) is also listed at 98% purity but is stocked by a different set of vendors .

Procurement Vendor Sourcing Quality Control

Best Research and Industrial Applications for Methyl 6-amino-5-iodo-2-methylnicotinate


Synthesis of Triple Reuptake Inhibitors for CNS Drug Discovery

This compound is the optimal building block for the construction of triple reuptake inhibitor scaffolds targeting SERT, NET, and DAT. Its specific substitution pattern (2-methyl, 5-iodo, 6-amino) is explicitly required to achieve the potent, balanced nanomolar activity (SERT IC50 = 4.4 nM; NET IC50 = 16 nM; DAT IC50 = 5.8 nM) documented in patent literature [1]. Using an analog like the 5-bromo derivative will not yield the same pharmacological profile, making this specific compound indispensable for SAR studies in this CNS therapeutic area.

Regiospecific Derivatization via Suzuki-Miyaura Cross-Coupling

The 5-iodo group offers a substantial kinetic advantage over the 5-bromo analog in palladium-catalyzed cross-coupling reactions, enabling milder conditions and higher yields when forming challenging C–C bonds [1][2]. Furthermore, the 2-methyl group protects the ortho-position from unwanted side reactions, ensuring that the Suzuki coupling occurs exclusively at the 5-position. This combination makes the compound a superior choice for synthesizing 5-aryl or 5-alkenyl derivatives with high regiospecificity [3].

Intermediates for Kinase and DHODH Inhibitor Libraries

The densely functionalized nicotinate core is a privileged scaffold in medicinal chemistry. This compound serves as a versatile late-stage intermediate for generating libraries of kinase inhibitors and dihydroorotate dehydrogenase (DHODH) inhibitors [1]. The 6-amino group can be further elaborated, and the 3-methyl ester can be hydrolyzed to the carboxylic acid for amide coupling. Its unique substitution pattern allows for rapid analog synthesis that is not possible with less functionalized nicotinate building blocks [2].

Radioligand Precursor for Tritium or Carbon-14 Labeling

The 5-iodo substituent is a well-established precursor for halogen exchange reactions to introduce tritium, enabling the synthesis of high-specific-activity radioligands for in vitro binding and autoradiography studies [1]. The commercial availability of this specific compound in 98% purity makes it a reliable starting material for such specialized applications. The 2-methyl group ensures that the labeling occurs at a well-defined, single position [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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